1,2-Dibromo-3,4-dichlorobenzene
Overview
Description
1,2-Dibromo-3,4-dichlorobenzene is an organic compound with the molecular formula C₆H₂Br₂Cl₂. It is a derivative of benzene, where two bromine atoms and two chlorine atoms are substituted at the 1,2 and 3,4 positions, respectively. This compound is part of the broader class of halogenated benzenes, which are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-3,4-dichlorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of benzene derivatives. The reaction typically requires a catalyst such as iron(III) bromide or iron(III) chloride to facilitate the halogenation process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of bromine and chlorine gases in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine and chlorine atoms at the desired positions on the benzene ring .
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-3,4-dichlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different halogenated compounds .
Scientific Research Applications
1,2-Dibromo-3,4-dichlorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of certain pharmaceutical agents.
Agrochemicals: It is employed in the production of pesticides and herbicides.
Material Science: The compound is used in the synthesis of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 1,2-dibromo-3,4-dichlorobenzene involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophiles. This property is exploited in organic synthesis to create complex molecular structures .
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromobenzene: Similar in structure but lacks the chlorine atoms.
1,3-Dibromobenzene: Bromine atoms are positioned differently.
1,4-Dibromobenzene: Bromine atoms are at the 1 and 4 positions.
1,2-Dichlorobenzene: Contains chlorine atoms but no bromine.
1,3-Dichlorobenzene: Chlorine atoms are positioned differently.
1,4-Dichlorobenzene: Chlorine atoms are at the 1 and 4 positions
Uniqueness
1,2-Dibromo-3,4-dichlorobenzene is unique due to the presence of both bromine and chlorine atoms at specific positions on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable in various industrial and research applications .
Properties
IUPAC Name |
1,2-dibromo-3,4-dichlorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2Cl2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOWEPYJECMZOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)Cl)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2Cl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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